molecular formula C15H18 B15411106 (4-Ethynylhept-1-en-2-yl)benzene CAS No. 765906-95-4

(4-Ethynylhept-1-en-2-yl)benzene

Cat. No.: B15411106
CAS No.: 765906-95-4
M. Wt: 198.30 g/mol
InChI Key: IIVALRQAIUANHC-UHFFFAOYSA-N
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Description

(4-Ethynylhept-1-en-2-yl)benzene is a synthetic organic compound of interest in advanced materials and chemical synthesis research. This molecule features a benzene ring attached to a heptene chain that incorporates both an alkene and a terminal alkyne functional group. The presence of these unsaturated bonds makes it a versatile building block, or synthon, for constructing more complex molecular architectures. Researchers may utilize this compound in projects involving metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, leveraging its ethynyl group. Additionally, its structure suggests potential application as a precursor in polymer science for the development of novel conductive materials or specialty polymers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

765906-95-4

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

4-ethynylhept-1-en-2-ylbenzene

InChI

InChI=1S/C15H18/c1-4-9-14(5-2)12-13(3)15-10-7-6-8-11-15/h2,6-8,10-11,14H,3-4,9,12H2,1H3

InChI Key

IIVALRQAIUANHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C)C1=CC=CC=C1)C#C

Origin of Product

United States

Q & A

Q. What experimental strategies are recommended for synthesizing (4-Ethynylhept-1-en-2-yl)benzene, and how can reaction conditions be optimized?

Answer:

  • Key Methods : Use Sonogashira coupling to introduce the ethynyl group to the heptenylbenzene backbone. Optimize catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent polarity (e.g., THF or DMF) to enhance yield .

  • Critical Parameters : Monitor reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

  • Data Table :

    ParameterOptimal Range
    Catalyst Loading2–5 mol% Pd
    Reaction Time12–24 h
    Yield65–85%

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign alkene (δ 5.5–6.5 ppm) and alkyne (δ 2.5–3.5 ppm) protons. Use DEPT-135 to distinguish CH₃/CH₂ groups .
    • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps, predicting reactivity .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Answer:

  • Degradation Pathways : Ethynyl groups are prone to oxidation; alkenes may isomerize under light/heat.
  • Mitigation : Store in amber vials at –20°C under argon. Add stabilizers (e.g., BHT) at 0.1–0.5 wt% .
  • Validation : Monitor purity monthly via GC-MS (m/z peaks for degradation products: ±15–30 Da from parent ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for cross-coupling reactions involving this compound?

Answer:

  • Systematic Approach :
    • Control Experiments : Test catalyst leaching (e.g., hot filtration test) and substrate specificity.
    • Kinetic Profiling : Compare turnover frequencies (TOF) under varying temperatures/pressures.
    • Statistical Analysis : Apply ANOVA to identify outliers in replicate trials (p < 0.05 significance) .
  • Case Study : Discrepancies in Pd-based catalyst performance may arise from ligand dissociation—resolve via X-ray crystallography (SHELX refinement ) or EXAFS.

Q. What advanced computational models predict the regioselectivity of this compound in cycloaddition reactions?

Answer:

  • Methodology :

    • DFT/MD Simulations : Calculate transition-state energies for [2+2] vs. [4+2] pathways.
    • NBO Analysis : Identify hyperconjugative interactions favoring specific orbital overlaps .
  • Data Table :

    Reaction PathwayActivation Energy (kcal/mol)Selectivity (ΔΔG)
    [2+2] Cycloaddit.28.5+3.2
    [4+2] Cycloaddit.22.1-1.8

Q. How do steric and electronic effects influence the compound’s application in metal-organic frameworks (MOFs)?

Answer:

  • Design Principles :
    • Steric Effects : The heptenyl chain may hinder pore accessibility; truncate to C₅ for optimal MOF porosity .
    • Electronic Effects : Ethynyl groups enhance π-backbonding with metal nodes (e.g., Cu²⁺, Zn²⁺), stabilizing frameworks.
  • Validation : Use BET surface area analysis and PXRD to correlate structure-property relationships .

Q. What methodologies address conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer:

  • Integrated Workflow :
    • Dose-Response Curves : Test IC₅₀ values across 3–5 cell lines (e.g., HeLa, RAW 264.7).
    • ROS Assays : Link cytotoxicity to oxidative stress (fluorogenic probes like DCFH-DA) .
    • Multi-Omics Profiling : Identify off-target effects via transcriptomics/metabolomics .
  • Statistical Tools : Use mediation analysis to disentangle direct vs. indirect effects (e.g., effort exertion in biological pathways ).

Q. How can enantioselective functionalization of this compound be achieved?

Answer:

  • Chiral Catalysts : Employ Box ligands (e.g., PyBOX) with Rh(I) for asymmetric hydrogenation (≥90% ee) .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to separate diastereomers via ester hydrolysis .
  • Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) to quantify enantiomeric excess .

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